3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with various functional groups, including isopropyl, dimethyl, and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors. The isopropyl and dimethyl groups can be introduced via alkylation reactions, while the benzothiazolyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of 1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the benzothiazolyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21N5OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21N5OS/c1-10(2)25-18-16(13(5)24-25)14(9-12(4)21-18)19(26)23-20-22-17-11(3)7-6-8-15(17)27-20/h6-10H,1-5H3,(H,22,23,26) |
InChI Key |
CHTJCDBVRRWKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C |
Origin of Product |
United States |
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